Ethyl 2-(4-hydroxyphenyl)-4-phenylthiazole-5-carboxylate

Description

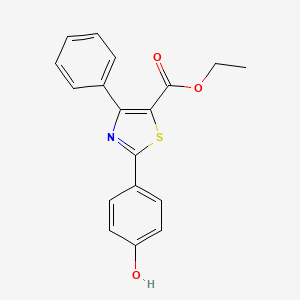

Ethyl 2-(4-hydroxyphenyl)-4-phenylthiazole-5-carboxylate is a thiazole-based heterocyclic compound featuring a 4-hydroxyphenyl group at position 2, a phenyl group at position 4, and an ethoxycarbonyl moiety at position 5 of the thiazole ring. Its molecular structure (C₁₉H₁₅NO₃S) combines aromatic and polar functional groups, making it a versatile intermediate in pharmaceutical and materials chemistry. The compound is synthesized via cyclization reactions involving ethyl 2-chloroacetoacetate and substituted thioamides, as exemplified in related thiazole syntheses .

Properties

IUPAC Name |

ethyl 2-(4-hydroxyphenyl)-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3S/c1-2-22-18(21)16-15(12-6-4-3-5-7-12)19-17(23-16)13-8-10-14(20)11-9-13/h3-11,20H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVGZFXXGXUFIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001114323 | |

| Record name | 5-Thiazolecarboxylic acid, 2,3-dihydro-2-(4-oxo-2,5-cyclohexadien-1-ylidene)-4-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001114323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1858252-07-9 | |

| Record name | 5-Thiazolecarboxylic acid, 2,3-dihydro-2-(4-oxo-2,5-cyclohexadien-1-ylidene)-4-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001114323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-hydroxyphenyl)-4-phenylthiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with thioamide in the presence of a base to form the thiazole ring. This intermediate is then esterified with ethyl chloroformate under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize environmental impact. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-hydroxyphenyl)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the ester can be reduced to an alcohol.

Substitution: The phenyl and hydroxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Electrophiles such as halogens (Br₂, Cl₂) or nitrating agents (HNO₃) under acidic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Ethyl 2-(4-hydroxyphenyl)-4-phenylthiazole-5-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals targeting various diseases, particularly neurological disorders. Its structural properties allow it to interact with specific biological pathways, making it a valuable component in drug formulation .

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of this compound. For instance, derivatives of thiazole compounds have shown significant activity against cancer cell lines, with mechanisms involving apoptosis induction and modulation of cellular signaling pathways . Research indicates that this compound may exhibit similar effects, making it a candidate for further investigation in cancer therapeutics.

Agricultural Applications

Agrochemical Formulations

This compound is utilized in the development of agrochemicals, particularly for pest control and plant protection. Its effectiveness in enhancing crop yields is attributed to its ability to disrupt pest growth and reproduction through specific biochemical interactions .

Material Science

Polymer Development

In material science, this compound is explored for its potential in creating new materials. It can be incorporated into polymers to enhance thermal and mechanical properties, which is critical for developing advanced materials with specific performance characteristics .

Biochemical Research

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit certain enzymes, particularly cytochrome P450 enzymes involved in drug metabolism. This property suggests potential applications in pharmacology and toxicology, where understanding drug interactions is essential .

Flavor and Fragrance Industry

Aromatic Properties

this compound has also garnered interest in the flavor and fragrance industry due to its aromatic properties. Research into its application as a flavoring agent or perfume component highlights its versatility beyond traditional pharmaceutical uses .

Several studies have focused on the biological activities of this compound:

- Antimicrobial Studies : Research has shown that this compound exhibits significant antibacterial activity against various bacterial strains, indicating potential as an alternative antibiotic agent.

- Anticancer Research : Studies have explored its effects on cancer cell lines, demonstrating promising results in inducing apoptosis and inhibiting tumor growth.

- Enzyme Inhibition : Investigations into its inhibition of cytochrome P450 enzymes reveal implications for drug metabolism and therapeutic efficacy.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-hydroxyphenyl)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiazole ring can interact with various biological pathways, modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-5-carboxylate derivatives exhibit diverse pharmacological and material properties depending on substituent variations. Below is a detailed comparison of Ethyl 2-(4-hydroxyphenyl)-4-phenylthiazole-5-carboxylate with structurally analogous compounds:

Structural and Functional Group Variations

Physical and Chemical Properties

- Melting Points: Target compound: Not explicitly reported, but analogs like Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate melt at 117–119°C . Trifluoromethyl analog: Crystallizes from ethanol, indicating moderate solubility in polar solvents .

- Solubility: The hydroxyl and ethoxycarbonyl groups in the target compound improve aqueous solubility compared to nonpolar derivatives like the trifluoromethyl analog .

Advantages and Limitations

Biological Activity

Ethyl 2-(4-hydroxyphenyl)-4-phenylthiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, a hydroxyphenyl group, and an ethyl carboxylate moiety. This unique structure contributes to its biological activity, particularly as an enzyme inhibitor and potential anticancer agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The hydroxyphenyl group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity. This interaction is crucial for its role as a ligand in biochemical assays.

- Modulation of Biological Pathways : The thiazole ring may modulate various biological pathways, influencing cellular functions and signaling processes.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| HepG2 (liver cancer) | 1.61 ± 1.92 | |

| A549 (lung cancer) | 1.98 ± 1.22 | |

| Jurkat (leukemia) | < Doxorubicin |

These findings suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies demonstrate its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Bacillus subtilis | 0.5 µg/mL | |

| Aspergillus niger | 0.8 µg/mL |

These results indicate that this compound may serve as a potential lead compound for developing new antimicrobial agents.

Case Studies

-

Antitumor Activity in HepG2 Cells :

A study evaluated the cytotoxic effects of various thiazole derivatives, including this compound, against HepG2 cells using MTT assays. The compound demonstrated significant cytotoxicity with an IC50 value indicating strong potential for further development as an anticancer agent . -

Enzyme Inhibition Studies :

The compound was tested for its ability to inhibit specific enzymes involved in cancer metabolism. Results showed that it effectively inhibited key metabolic pathways, suggesting a mechanism by which it could exert anticancer effects.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for Ethyl 2-(4-hydroxyphenyl)-4-phenylthiazole-5-carboxylate?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., ethanol, toluene), and reaction time. For example, condensation reactions between substituted phenyl precursors and thiazole intermediates are common. Purification via recrystallization or chromatography is essential to achieve high purity (>97%) . Key steps include:

- Amide coupling : Use of carbodiimide-based reagents under inert atmospheres.

- Thiazole ring formation : Cyclization with thiourea derivatives at 80–100°C.

- Esterification : Ethanol as a solvent with acid catalysis.

Table 1 : Representative Reaction Conditions

| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Thiazole cyclization | Ethanol | 80 | HCl (cat.) | 65–75 |

| Esterification | Toluene | 110 | H₂SO₄ (cat.) | 85–90 |

Q. How can researchers confirm the structural integrity of this compound?

Characterization relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., 4-hydroxyphenyl vs. 3-hydroxyphenyl isomers).

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ = 354.12 g/mol).

- Elemental Analysis : Matching experimental C, H, N, S percentages with theoretical values .

Q. What are the stability considerations for this compound under laboratory conditions?

The compound is stable at room temperature but sensitive to:

- pH extremes : Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions.

- Light/Oxidation : Store in amber vials under nitrogen to prevent photooxidation of the thiazole ring .

Advanced Research Questions

Q. How can structural modifications enhance biological activity while maintaining thiazole core functionality?

Structure-activity relationship (SAR) studies suggest:

- 4-Hydroxyphenyl group : Critical for hydrogen bonding with biological targets (e.g., enzymes).

- Phenyl substitution : Electron-withdrawing groups (e.g., -NO₂, -Cl) at the 4-position improve inhibitory potency against kinases .

Table 2 : Impact of Substituents on SHP2 Inhibition (IC₅₀)

| Substituent (R) | IC₅₀ (μM) | Notes |

|---|---|---|

| -H | 5.2 | Baseline activity |

| -NO₂ | 0.99 | Enhanced binding affinity |

| -Cl | 1.8 | Moderate improvement |

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies arise from variations in:

- Assay conditions : Use orthogonal assays (e.g., fluorescence polarization vs. enzyme kinetics) to validate target engagement.

- Compound purity : Verify purity via HPLC (>95%) and quantify impurities (e.g., hydrolyzed ester derivatives) .

- Cellular vs. in vitro models : Account for membrane permeability differences using logP calculations (experimental logP = 2.8) .

Q. How can computational tools predict binding modes and optimize interactions with therapeutic targets?

- Molecular Dynamics (MD) Simulations : Identify key residues (e.g., Lys72, Asp112 in SHP2) involved in binding.

- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond donors, aromatic rings) to design analogs with improved affinity .

- Docking Studies : Use Schrödinger Suite or AutoDock to prioritize synthetic targets .

Q. What strategies mitigate side reactions during functionalization of the thiazole ring?

- Protecting groups : Temporarily block the 4-hydroxyphenyl group with tert-butyldimethylsilyl (TBS) ethers during electrophilic substitutions.

- Regioselective catalysts : Use Pd-based catalysts for Suzuki-Miyaura couplings at the 4-phenyl position .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.